AIM-100 (also written as AIM 100 or AIM-100) is a cell-permeable, small molecule inhibitor of the non-receptor tyrosine kinase Ack1 (Activated Cdc42-associated kinase 1), also known as TNK2 (Tyrosine kinase non-receptor 2). [, , , , , , , ] AIM-100 exhibits anti-cancer properties in several cancer types, including prostate, breast, pancreatic, and lung cancers. [, , , , ] It also shows potential in treating inflammatory and autoimmune diseases by inhibiting the activation of Toll-like receptor (TLR) signaling pathways. [] Furthermore, studies suggest a role for AIM-100 in modulating dopamine transporter activity and potentially offering neuroprotection in Parkinson's disease models. [, ]
AIM-100 primarily acts by binding to and inhibiting the activity of the tyrosine kinase Ack1. [, , , , , , , , ] This inhibition disrupts downstream signaling pathways involved in various cellular processes, including:
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: